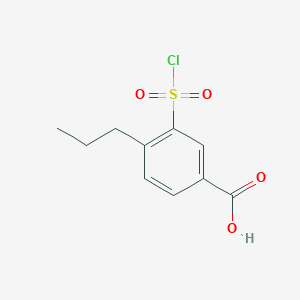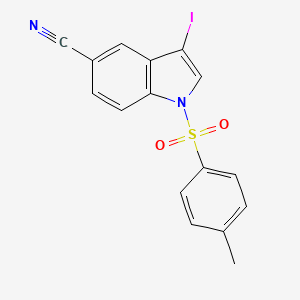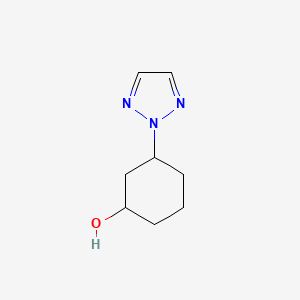![molecular formula C5H12Cl2N4O B2981216 [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride CAS No. 2460755-15-9](/img/structure/B2981216.png)
[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride” is a chemical compound with the CAS Number: 2460755-15-9 . It has a molecular weight of 215.08 . The IUPAC name for this compound is (1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C5H10N4O.2ClH/c6-1-2-9-3-5 (4-10)7-8-9;;/h3,10H,1-2,4,6H2;2*1H . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, more specific physical and chemical properties are not available in the current literature.科学的研究の応用
Drug Discovery
1,2,3-Triazoles, including derivatives like our compound of interest, are known for their broad applications in drug discovery. They are structurally similar to amide bonds, which allows them to mimic the E or Z amide bond conformation. This feature, combined with their high chemical stability and hydrogen bonding ability, makes them valuable scaffolds in medicinal chemistry. They are used in the development of various drugs, such as anticonvulsants like Rufinamide, broad-spectrum antibiotics like cefatrizine, anticancer agents like carboxyamidotriazole, and β-lactam antibiotics like tazobactam .
Organic Synthesis
In organic synthesis, 1,2,3-triazoles serve as versatile intermediates. They are involved in various synthetic methodologies, including Huisgen 1,3-dipolar cycloaddition and metal-catalyzed 1,3-dipolar cycloaddition. These reactions are crucial for constructing complex molecules with high precision and efficiency, making our compound a valuable player in the synthesis of diverse organic structures .
Polymer Chemistry
The triazole ring is a key component in the design of polymers due to its aromatic character and strong dipole moment. It contributes to the stability and functionality of polymers, which are used in a wide array of applications, from industrial materials to biomedical devices. The incorporation of triazole derivatives can enhance the mechanical properties and thermal stability of polymers .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used for their ability to engage in hydrogen bonding and π-stacking interactions. These interactions are fundamental for the self-assembly of molecules into larger, organized structures. Our compound can be utilized to create complex architectures with specific functions, such as molecular recognition, catalysis, and transport .
Bioconjugation
Bioconjugation involves attaching two molecules together for biological applications. 1,2,3-Triazoles are often used in this field due to their stability and reactivity. They can link biomolecules like proteins, nucleic acids, and carbohydrates, which is essential for developing targeted therapies, diagnostics, and research tools .
Fluorescent Imaging
The triazole ring’s electronic properties make it suitable for fluorescent imaging applications. Derivatives like “[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride” can be used as fluorescent probes or tags in biological systems, allowing researchers to visualize and track biological processes in real-time with high specificity and sensitivity .
Materials Science
Lastly, in materials science, 1,2,3-triazoles contribute to the development of new materials with unique properties. They can be used to create advanced composites, coatings, and electronic materials. Their robustness and versatility enable the creation of materials with improved performance for various technological applications .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The future directions for the study of “[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride” and similar compounds could involve further exploration of their potential anticancer activities . Additionally, more research could be done to understand the mechanism of action of these compounds and their potential applications in other areas of medicine and chemistry.
作用機序
Target of Action
Triazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that triazole compounds can form hydrogen bonds with different targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Triazole derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
It’s known that the ability of triazole compounds to form hydrogen bonds can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Triazole derivatives have been shown to exhibit a range of biological activities, including anticancer properties .
Action Environment
It’s known that the compound should be stored at room temperature .
特性
IUPAC Name |
[1-(2-aminoethyl)triazol-4-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.2ClH/c6-1-2-9-3-5(4-10)7-8-9;;/h3,10H,1-2,4,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWAZHIPJFQFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCN)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2981136.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2981142.png)


![(E)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2981145.png)

![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981147.png)
![1-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2981149.png)




![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2981155.png)
